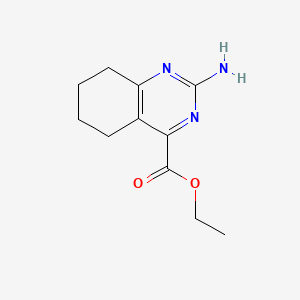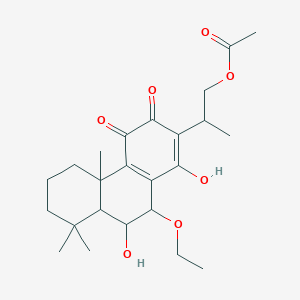![molecular formula C22H30O14 B1179787 [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 137941-45-8](/img/structure/B1179787.png)
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Overview
Description
This compound is part of a broader class of organic molecules that exhibit diverse biological activities and are often the focus of synthesis and structural analysis efforts in organic chemistry. The interest in these molecules lies in their complex structure and the potential for varied applications in fields such as pharmaceuticals and materials science.
Synthesis Analysis
Synthesis pathways for similar complex molecules often involve multi-step reactions, including the formation of key intermediate compounds. For example, the synthesis of 3,4-Dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione demonstrates the intricacy of such processes, where basic conditions and specific reactants are utilized to form structurally complex end products (Nye, Turnbull, & Wikaira, 2013).
Molecular Structure Analysis
The molecular structure of compounds of this complexity is often elucidated through X-ray crystallography, as seen in studies where molecules exhibit specific crystallographic features and intramolecular hydrogen bonding, contributing to our understanding of their three-dimensional conformations and reactivity (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include oxidative cyclization, methoxycarbonylation, and reactions with ethyl diazoacetate, demonstrating the reactivity and potential for forming diverse molecular structures (Gabriele et al., 2000). These reactions highlight the compound's versatility and potential for further functionalization.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. For instance, the crystallization behavior and intermolecular hydrogen bonding can significantly influence the solubility and stability of such molecules.
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents, stability under different conditions, and potential for participating in a wide range of chemical reactions, are vital for practical applications. The compound's functional groups, such as hydroxyl and methoxy groups, play a significant role in its chemical behavior, impacting its reactivity and interactions with other molecules.
Scientific Research Applications
Solubility in Ethanol–Water Solutions
Research by Zhang, Gong, Wang, and Qu (2012) in the "Journal of Chemical & Engineering Data" discusses the solubility of compounds related to [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate in ethanol–water solutions. They found that the solubility of related compounds increases with equilibrium temperature (Zhang et al., 2012).
Antioxidant Properties
Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) in "Bioorganic & Medicinal Chemistry" designed and tested molecular combinations of antioxidants, including compounds structurally similar to the query compound. They found these combinations to exhibit potent antioxidant effects (Manfredini et al., 2000).
Chemical Synthesis Applications
Papaioannou, Stavropoulos, Sivas, Barlos, Francis, Aksnes, and Maartmann-moe (1991) in "Acta Chemica Scandinavica" explored the synthesis of (2S, 3S)- and (2R,3S)-3-amino-2-(carboxymethyl) oxolanes, which are structurally related to the query compound, highlighting its relevance in chemical synthesis processes (Papaioannou et al., 1991).
RNA Cleaving Agent Study
Niittymäki, Burakova, Laitinen, Leisvuori, Virta, and Lönnberg (2013) in "Helvetica Chimica Acta" investigated Zn2+ complexes of compounds including those structurally similar to the query compound. They found that conjugation to oligonucleotides did not enhance the catalytic activity of Zn2+ complexes, indicating its potential in RNA cleaving agent studies (Niittymäki et al., 2013).
Cytotoxicity Testing
Meilert, Pettit, and Vogel (2004) in "Helvetica Chimica Acta" synthesized compounds related to the query chemical and tested their cytotoxicity against various cancer cell lines. They reported that only specific racemic forms showed evidence of cancer-cell-growth inhibition (Meilert et al., 2004).
Enzyme Inhibition
Gong, Wang, Zhang, and Qu (2012) also investigated the solubility of saccharides structurally similar to the query compound in ethanol–water mixtures, which could have implications in enzyme inhibition studies (Gong et al., 2012).
Mechanism of Action
Mode of Action
The exact mode of action of Arillatose B remains to be fully elucidated. It is known that arillatose b is a sucrose ester isolated from the roots of the greek endemic species aristolochia cretica . Sucrose esters are known to have various biological activities, but the specific interactions between Arillatose B and its targets, and the resulting changes, are still under investigation .
Biochemical Pathways
Phenolic sucrose esters (PSEs), such as Arillatose B, are a diverse group of specialized metabolites present in several angiosperm lineages . The biosynthesis of PSEs may involve one or more hydroxycinnamoyl transferases and BAHD acetyltransferases . The affected pathways and their downstream effects are yet to be fully understood and are an active area of research .
Result of Action
Given its structural features and the known activities of similar compounds, it is plausible that Arillatose B may have antioxidant activities and other potential health benefits . .
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBZZLUIFFOAHR-YQTDNFGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347775 | |
| Record name | Arillatose B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137941-45-8 | |
| Record name | Arillatose B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-methyl-3-(propionylamino)phenyl]nicotinamide](/img/structure/B1179704.png)



![4-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179717.png)

![4-[3-(Anilinocarbonyl)anilino]-4-oxobutanoic acid](/img/structure/B1179725.png)